molecular formula C19H20N2O3S B2422800 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea CAS No. 2097873-14-6

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2422800
CAS No.: 2097873-14-6
M. Wt: 356.44
InChI Key: PCERAZHLHIYCEZ-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their coupling with the phenoxyethyl group and subsequent urea formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is unique due to its combination of furan, thiophene, and phenoxyethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(20-9-11-23-16-5-2-1-3-6-16)21-13-17(15-8-12-25-14-15)18-7-4-10-24-18/h1-8,10,12,14,17H,9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCERAZHLHIYCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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